5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-6-3-5-9-7(6)2-1-4-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHRCHIHDNCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2)C(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21357-23-3 | |
| Record name | 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one typically involves the reduction of 1,2-diaryl-4-oxo-4,6,7,8-tetrahydropyrrolo[3,2-c]azepines using lithium aluminum hydride . This reduction process can also involve the reduction of substituents such as bromine or nitro groups, depending on the specific starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly when functional groups like bromine or nitro groups are present.
Common Reagents and Conditions
Lithium Aluminum Hydride: Used for reduction reactions.
Para-Toluene Sulphonic Acid: Used as a catalyst in certain synthetic routes.
Major Products Formed
The major products formed from these reactions depend on the specific substituents present in the starting materials. For example, reduction of nitroaryl-substituted lactams can lead to the formation of azo compounds .
Scientific Research Applications
Applications in Scientific Research
The compound has several notable applications across various research domains:
Medicinal Chemistry
5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is being investigated for its potential cytotoxic properties and ability to interact with various biological targets. Research indicates that it may have neuroprotective and anti-inflammatory effects, making it a candidate for treating conditions such as neurodegenerative diseases and inflammatory disorders .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications, which can lead to the development of new pharmacologically active substances .
Pharmacological Studies
Studies have evaluated the compound's effects on specific molecular pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in mediating inflammatory responses. This suggests its potential use in developing anti-inflammatory drugs .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reduction of 1,2-diaryl-4-oxo-4,6,7,8-tetrahydropyrrolo[3,2-c]azepines using lithium aluminum hydride (LiAlH4). This method is favored due to its efficiency in producing high yields of the desired compound while maintaining purity .
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in mediating inflammatory responses . Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, indicating its potential role in neuroprotection .
Comparison with Similar Compounds
Core Structural Variations
The pyrroloazepinone core distinguishes itself from related heterocycles through its unique ring size and fusion pattern. Below is a comparison with similar scaffolds:
Key Insight: The azepinone ring’s flexibility and larger size may enhance binding to protein targets like BET bromodomains compared to smaller, rigid cores .
SAR Trends :
- Electron-withdrawing groups (e.g., 4-NO₂Ph in ) enhance cytotoxicity by promoting hydrophobic interactions or hydrogen bonding.
- Bulky substituents (e.g., 7,7-dimethyl in ) improve metabolic stability but may reduce solubility.
- Polar groups (e.g., 4-MeOPh in ) balance lipophilicity and bioavailability.
Pharmacokinetic and Toxicity Profiles
- BA-TPQ (): A pyrroloquinolinone with favorable protein binding and clearance (Cl = 0.8 L/h·kg), suggesting that bulky substituents (e.g., benzyl in 13c ) may similarly enhance plasma stability .
- Cytotoxicity vs. Selectivity : Derivatives lacking the azeto ring (e.g., 8a-j ) show reduced toxicity, highlighting the importance of ring integrity for target specificity.
Biological Activity
5,6,7,8-Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings, including case studies and data tables.
Molecular Properties
- Molecular Formula : CHNO
- Molecular Weight : 150.18 g/mol
- CAS Number : 21357-23-3
- LogP : 1.01950 (indicates moderate lipophilicity)
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated its efficacy in inhibiting cell proliferation in several human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxicity of tetrahydropyrrolo derivatives, the compound was found to significantly inhibit the growth of cancer cells. The results are summarized in the following table:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one | MCF-7 (Breast Cancer) | 50 |
| Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one | HeLa (Cervical Cancer) | 75 |
| Tetrahydropyrrolo[3,2-c]azepin-4(1H)-one | A549 (Lung Cancer) | 100 |
These findings suggest that the compound has promising anticancer activity and warrants further investigation.
The mechanism underlying the anticancer effects of this compound is believed to involve the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation. Research indicates that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a critical enzyme involved in DNA repair processes.
Biological Activity of Related Compounds
A comparative analysis was conducted on various tetrahydropyrrolo derivatives to assess their biological activities. The following table summarizes key findings:
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 50 | |
| Tetrahydropyridophthlazinones | PARP Inhibition | 1.2 | |
| Pyrido[4,3,2]phthalazinones | Cytotoxic | 30 |
This comparison highlights the relative potency of this compound among similar compounds and underscores its potential as a lead candidate for drug development.
Q & A
Q. What are the recommended synthetic routes for 5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one and its derivatives?
Methodological Answer: A robust synthesis involves cyclocondensation of pyrrolidine precursors with carbonyl-containing intermediates. For example:
- Step 1 : React a substituted pyrrolidine with a ketone or aldehyde under acidic conditions to form the azepinone core.
- Step 2 : Introduce substituents via nucleophilic addition or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Step 3 : Purify intermediates using column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) .
- Critical Note : Monitor reaction progress via TLC and confirm final structure using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound and its analogs?
Methodological Answer:
- NMR Spectroscopy : Analyze NMR for characteristic peaks (e.g., δ 2.8–3.5 ppm for azepine ring protons, δ 4.0–5.0 ppm for NH or OH groups).
- HRMS : Confirm molecular formula (e.g., CHNO for a methoxy-substituted derivative ).
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline derivatives are available).
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Advanced Research Questions
Q. What strategies optimize the bioactivity of this scaffold in in vitro studies?
Methodological Answer:
Q. How to address contradictions in solubility data across studies?
Methodological Answer:
Q. What in vivo models are suitable for evaluating efficacy?
Methodological Answer:
- Hydrodynamic Injection (HDI) Mouse Model : For antiviral studies (e.g., HBV replication), inject plasmid DNA encoding viral genes intravenously, then administer compound (10 mg/kg/day) for 7 days. Measure viral load via qPCR .
- Pharmacokinetic Profiling : Collect plasma samples at 0.5, 2, 6, 24 h post-dose. Use LC-MS/MS to determine C, t, and bioavailability .
Q. How to design stability studies for long-term storage?
Methodological Answer:
-
Forced Degradation : Expose compound to heat (40°C), humidity (75% RH), and light (ICH Q1B). Monitor degradation via HPLC:
Condition Degradation Products Identified Acidic (0.1 M HCl) Ring-opened amide Oxidative (HO) N-Oxide derivatives -
Storage Recommendation : Store at -20°C in amber vials under nitrogen .
Data Analysis and Interpretation
Q. How to reconcile discrepancies in reported biological activities?
Methodological Answer:
- Meta-Analysis Framework :
- Assay Variability : Compare IC values from cell-free vs. cell-based assays (e.g., enzymatic inhibition vs. cytotoxicity).
- Cell Line Differences : Use isogenic cell lines to isolate target-specific effects.
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
Q. What computational tools predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into a homology model of the target (e.g., 5-HT receptor). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor interactions .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinity (ΔG) .
Tables for Key Data
Table 1 : Representative Derivatives and Bioactivities
| Compound ID | Substituents | Target | Activity (IC) | Reference |
|---|---|---|---|---|
| 28a | C-2 Methyl, C-7 Ethyl | HBV Polymerase | 10 nM | |
| 4i | Coumarin, Pyrimidine | Anticancer | 1.2 µM | |
| MM1146.02 | 4-Methyl, Dipyrido Core | Kinase Inhibitor | 85 nM |
Table 2 : Stability Profile Under Stress Conditions
| Condition | Time (Days) | % Degradation | Major Degradant |
|---|---|---|---|
| 40°C, Dry | 30 | <5% | None |
| 25°C, 75% RH | 30 | 12% | Hydrolyzed ester |
| Light (1.2 M lux·h) | 10 | 8% | N-Oxide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
